4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine;hydrochloride
Overview
Description
4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring and a phenoxy group connected by a butenyl chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the butenyl chain.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an amine and an epoxide.
Industrial Production Methods
In an industrial setting, the production of 4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine;hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with cellular receptors or enzymes, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-4-(4-chlorophenoxy)but-2-enyl]morpholine: Similar structure but with a chlorine atom instead of a methyl group.
4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine;hydrochloride is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
4-[(E)-4-(4-methylphenoxy)but-2-enyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-14-4-6-15(7-5-14)18-11-3-2-8-16-9-12-17-13-10-16;/h2-7H,8-13H2,1H3;1H/b3-2+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZLYXRCQOSLT-SQQVDAMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC/C=C/CN2CCOCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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